![molecular formula C11H12N2O B2472063 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one CAS No. 21550-86-7](/img/structure/B2472063.png)
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one
Overview
Description
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound with the CAS Number: 21550-86-7 . It has a molecular weight of 188.23 .
Molecular Structure Analysis
The InChI Code for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is 1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a solid compound with a molecular weight of 188.23 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one, focusing on six unique fields:
Antineoplastic Activity
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one has shown promising antineoplastic (anti-cancer) properties. Research has demonstrated that derivatives of this compound can inhibit the growth of cancer cells. The visible light-mediated synthesis of these compounds has been particularly effective, offering a green and efficient approach to producing antineoplastic agents .
Photoredox Catalysis
This compound is also significant in the field of photoredox catalysis. It has been used in [3 + 2] cyclization reactions involving quinoxalinones and hypervalent iodine (III) reagents. This method is efficient and tolerates a wide range of reagents, making it a valuable tool in synthetic organic chemistry .
Diastereoselective Cycloaddition Reactions
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives are synthesized through diastereoselective [3 + 2] cycloaddition reactions. These reactions, catalyzed by ytterbium triflate, produce high yields and excellent diastereoselectivities. This process is crucial for creating complex molecular structures with potential pharmaceutical applications .
Green Chemistry Applications
The synthesis of this compound often employs green chemistry principles, such as using visible light and avoiding catalysts. This makes the process more environmentally friendly and sustainable. The operational simplicity and scalability of these methods further enhance their appeal for industrial applications .
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to evaluate the biological activity of 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives. These assays help determine the potential of these compounds as therapeutic agents by assessing their ability to kill or inhibit the growth of cancer cells .
Synthesis of Functionalized Proline Derivatives
The compound has been utilized in the synthesis of densely functionalized proline derivatives. These derivatives are important in medicinal chemistry for developing new drugs and therapeutic agents. The efficient synthesis methods involving this compound facilitate the production of these complex molecules .
Future Directions
While specific future directions for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one are not mentioned, related compounds like [1,2,3]-triazolo [1,5-a]quinoxalin-4(5H)-one have been synthesized and evaluated for their antimicrobial properties . This suggests potential future directions in medicinal chemistry for similar compounds.
Mechanism of Action
Target of Action
It’s noted that this compound has shown good antineoplastic activity , suggesting it may interact with targets involved in cell proliferation and survival.
Mode of Action
Given its antineoplastic activity , it’s plausible that it may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell cycle arrest or apoptosis.
Biochemical Pathways
Given its antineoplastic activity , it’s likely that it impacts pathways related to cell growth and division.
Result of Action
It’s noted that this compound has shown good antineoplastic activity , suggesting it may induce cell death in cancer cells.
properties
IUPAC Name |
2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPNDQCLPKQEPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=CC=CC=C3N2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.